molecular formula C18H18N2O4S2 B2695207 4-(dimethylsulfamoyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide CAS No. 2379995-02-3

4-(dimethylsulfamoyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide

Cat. No.: B2695207
CAS No.: 2379995-02-3
M. Wt: 390.47
InChI Key: TWNNIIJXXLMESN-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a complex organic compound that features a benzamide core substituted with dimethylsulfamoyl and a furan-thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the furan-thiophene moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and thiophenes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound may be used as a probe or ligand to study enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties are of interest in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.

    Industry: The compound’s properties make it suitable for use in materials science, such as in the development of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)phenyl]methyl]benzamide
  • 4-(Dimethylsulfamoyl)-N-[[4-(thiophen-2-yl)phenyl]methyl]benzamide
  • 4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]ethyl]benzamide

Uniqueness

4-(dimethylsulfamoyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is unique due to its specific combination of functional groups and structural features. The presence of both furan and thiophene rings, along with the dimethylsulfamoyl group, imparts distinct chemical and physical properties that differentiate it from similar compounds. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)16-7-5-13(6-8-16)18(21)19-11-15-10-14(12-25-15)17-4-3-9-24-17/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNNIIJXXLMESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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